molecular formula C17H16O B7766757 4,4'-Dimethylchalcone CAS No. 13565-37-2

4,4'-Dimethylchalcone

Cat. No. B7766757
CAS RN: 13565-37-2
M. Wt: 236.31 g/mol
InChI Key: DTEBZGKINVACPT-FMIVXFBMSA-N
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Description

4,4’-Dimethylchalcone is a type of chalcone, which is an aromatic ketone that forms the central core of many important biological compounds . The molecular formula of 4,4’-Dimethylchalcone is C17H16O . Its average mass is 236.308 Da and its mono-isotopic mass is 236.120117 Da .


Synthesis Analysis

Chalcones are structurally diverse group of flavonoids and are easy to construct from simple aromatic compounds . It is convenient to perform structural modifications to generate functionalized chalcone derivatives . Many of these synthetic analogs were shown to possess similar bioactivities as their natural counterparts, but often with an enhanced potency and reduced toxicity .


Molecular Structure Analysis

The chalcone core is composed of two aromatic rings that are linked through a three carbon-α, β-unsaturated carbonyl system . In chalcones, two aromatic rings and the electrophilic α, β-unsaturated carbonyl system are in continuous conjugation .


Chemical Reactions Analysis

Chalcones are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants . They can easily cyclize forming flavonoid structure which is isomeric key step for the skeletal modification of chalcones .

Scientific Research Applications

  • Chiral and Achiral Perturbations in Crystallization : 4,4'-Dimethylchalcone crystallizes from ethyl acetate in a chiral space group, and its crystallization is influenced by beta radiolysis and polarized light. This property is significant in understanding the chiral properties of molecules and their interactions with different forms of energy (Murphy, Compton, & Pagni, 2007).

  • Correlation with Absolute Conformation and Configuration : Research on 4,4'-Dimethylchalcone has enabled the correlation between the absolute conformation of this molecule and the absolute configuration of its dibromide. This correlation supports specific reaction mechanisms and aids in understanding the crystal structures of chiral molecules (Green et al., 1981).

  • Autocatalytic Formation of Optically Active Compounds : The compound has been studied in the context of the autocatalytic formation of optically active compounds under abiotic conditions. This research is significant for understanding the mechanisms of chiral symmetry breaking in prebiotic chemistry (Green & Heller, 1974).

  • Pharmacological Evaluation : 4,4'-Dimethylchalcone derivatives have shown to inhibit enzymic lipid peroxidation, reduce LTB4 release, and exhibit anti-inflammatory effects in mice. These findings are crucial for developing new anti-inflammatory drugs (Ballesteros et al., 1995).

  • Conversion to Chiral Molecules : The study of 4,4'-Dimethylchalcone has shown that it can be converted into chiral molecules through suitable reactions. This is important for synthesizing optically active compounds from achiral precursors (Conley, Compton, & Pagni, 2004).

  • Spectral-Luminescent Properties : The study of 4,4'-Dimethylchalcone derivatives, such as 4-dimethylaminochalcone, in various solvents has contributed to understanding the spectral-luminescent properties of these molecules, which is crucial for their use in medical and biological studies (Bakhshiev et al., 2007).

  • Anticancer Activity : Certain derivatives of 4,4'-Dimethylchalcone have shown antiproliferative activity and potential in cancer treatment. They have been found to inhibit Jurkat T-cell proliferation and modulate intracellular signaling pathways (Barliana et al., 2017).

  • Cytotoxic Activity and Drug Combination Studies : Research has explored the cytotoxic activity of 4,4'-Dimethylchalcone derivatives and their use in combination with other anticancer drugs. This research is vital for developing new cancer therapies (Wang et al., 2017).

Safety and Hazards

The safety data sheet for a similar compound, 4-Methoxychalcone, indicates that it may cause skin irritation, eye irritation, and respiratory irritation . It may also cause an allergic skin reaction, and is suspected of causing cancer . It is advised to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves, eye protection, and face protection .

properties

IUPAC Name

(E)-1,3-bis(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O/c1-13-3-7-15(8-4-13)9-12-17(18)16-10-5-14(2)6-11-16/h3-12H,1-2H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEBZGKINVACPT-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601262479
Record name (2E)-1,3-Bis(4-methylphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601262479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dimethylchalcone

CAS RN

13565-37-2, 21551-47-3
Record name (2E)-1,3-Bis(4-methylphenyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13565-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Dimethylchalcone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83488
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-1,3-Bis(4-methylphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601262479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 0.97 g of sodium hydroxide in 9.7 ml of water was added 27.1 ml of ethanol. A solution of 2.563 g of p-methylacetophenone in 4 ml of ethanol was added dropwise to the mixture, followed by dropwise addition of a solution of 2.30 g of p-methylbenzaldehyde in 4 ml of ethanol. The resulting mixture was stirred at room temperature for 3.75 hours, and the solid matter was filtered, washed with cold water and ethanol and thoroughly desiccated to give 4.16 g of 4,4'-dimethylchalcone.
Quantity
0.97 g
Type
reactant
Reaction Step One
Name
Quantity
9.7 mL
Type
solvent
Reaction Step One
Quantity
27.1 mL
Type
solvent
Reaction Step One
Quantity
2.563 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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